
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of a naphthyl group and a trifluoromethyl group in its structure suggests potential biological activity and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves multi-step organic reactions. A common approach might include the condensation of a naphthylamine derivative with a trifluoromethylated pyrimidine precursor under controlled conditions. Catalysts, solvents, and temperature control are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-naphthyl)-6-methylpyrimidine-2-carboxylate
- Methyl 4-(2-naphthyl)-6-chloropyrimidine-2-carboxylate
- Methyl 4-(2-naphthyl)-6-(difluoromethyl)pyrimidine-2-carboxylate
Uniqueness
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group is known to enhance lipophilicity, metabolic stability, and binding affinity, making the compound potentially more effective in its applications compared to its analogs.
Propiedades
Fórmula molecular |
C17H11F3N2O2 |
|---|---|
Peso molecular |
332.28 g/mol |
Nombre IUPAC |
methyl 4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C17H11F3N2O2/c1-24-16(23)15-21-13(9-14(22-15)17(18,19)20)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Clave InChI |
YWVDFDPLGBAJBD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


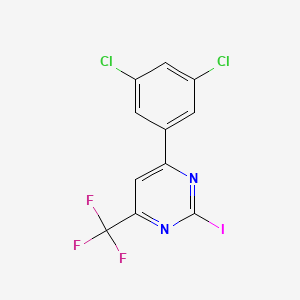

![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)


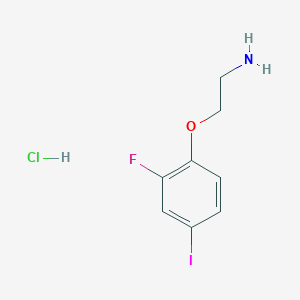
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

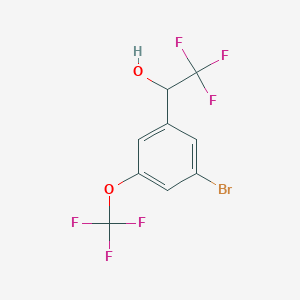
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
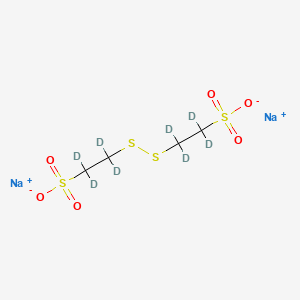
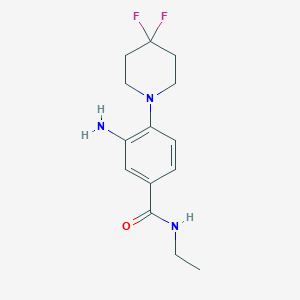
![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
